molecular formula C16H22N4O2 B13992378 6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline CAS No. 71207-30-2

6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline

Cat. No.: B13992378
CAS No.: 71207-30-2
M. Wt: 302.37 g/mol
InChI Key: OWSAUAOACLOTFG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at the 6 and 7 positions and a piperidine ring attached to the 4 position via an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazoline ring.

    Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using methyl iodide and a suitable base.

    Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the quinazoline intermediate with 4-(aminomethyl)piperidine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinazoline ring.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain protein kinases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dimethoxyquinazoline
  • 4-Anilino-6,7-dimethoxyquinazoline
  • 2,4-Dichloro-6,7-dimethoxyquinazoline

Uniqueness

6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline is unique due to the presence of the piperidine ring attached to the quinazoline core. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other quinazoline derivatives.

Properties

CAS No.

71207-30-2

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C16H22N4O2/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-16(12)20-5-3-11(9-17)4-6-20/h7-8,10-11H,3-6,9,17H2,1-2H3

InChI Key

OWSAUAOACLOTFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN)OC

Origin of Product

United States

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